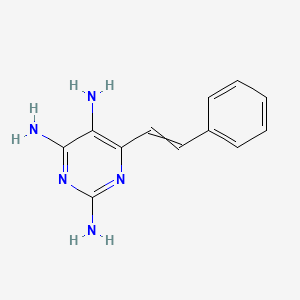

2,4,5-Triamino-6-styrylpyrimidine

Descripción

Propiedades

Número CAS |

4350-35-0 |

|---|---|

Fórmula molecular |

C12H13N5 |

Peso molecular |

227.27 g/mol |

Nombre IUPAC |

6-(2-phenylethenyl)pyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C12H13N5/c13-10-9(16-12(15)17-11(10)14)7-6-8-4-2-1-3-5-8/h1-7H,13H2,(H4,14,15,16,17) |

Clave InChI |

IQUVMOWIZMLZIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=C(C(=NC(=N2)N)N)N |

SMILES canónico |

C1=CC=C(C=C1)C=CC2=C(C(=NC(=N2)N)N)N |

Sinónimos |

2,4,5-triamino-6-styrylpyrimidine |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways Toward 2,4,5 Triamino 6 Styrylpyrimidine

Strategies for Pyrimidine (B1678525) Core Construction

The formation of the central pyrimidine ring is a critical phase in the synthesis of 2,4,5-Triamino-6-styrylpyrimidine. Chemists have employed various strategies, ranging from building the ring from simpler acyclic precursors to modifying existing pyrimidine structures.

Multi-Step Approaches from Simpler Pyrimidine Derivatives

One common approach involves the elaboration of more readily available pyrimidine derivatives. This often requires a series of reactions to introduce the necessary functional groups at the desired positions. For instance, the synthesis of certain triaminopyrimidines can begin with simpler di-substituted pyrimidines. The introduction of the third amino group, particularly at the C5 position, often involves a nitrosation or nitration step followed by a reduction. rsc.org This multi-step process allows for the gradual construction of the desired substitution pattern on the pyrimidine ring.

A general representation of this strategy can be seen in the synthesis of related compounds like 2,4,5-triamino-6-hydroxypyrimidine. The process typically involves:

Ring formation: Condensation of reagents like methyl cyanoacetate (B8463686) and guanidine (B92328) nitrate (B79036) to form a 2,4-diamino-6-hydroxypyrimidine. google.com

Nitrosation: Introduction of a nitroso group at the 5-position using reagents such as sodium nitrite (B80452) in an acidic medium. google.com

Reduction: Conversion of the nitroso group to an amino group through catalytic hydrogenation or other reduction methods. google.comgoogle.com

While not directly for the styryl derivative, this illustrates the multi-step logic of building up the triamino functionality on a pre-existing pyrimidine core.

Utilization of 2,4,6-Trichloropyrimidine (B138864) as a Key Starting Material

A versatile and widely used starting material for the synthesis of polysubstituted pyrimidines is 2,4,6-trichloropyrimidine. chemicalbook.comresearchgate.netgoogle.comgoogle.comresearchgate.net This highly reactive scaffold allows for sequential and regioselective displacement of the chlorine atoms with various nucleophiles, including amines. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions can be exploited to control the substitution pattern. nih.gov

The synthesis of etravirine, a drug containing a substituted pyrimidine ring, provides an example of how 2,4,6-trichloropyrimidine can be used as a starting material. researchgate.net This highlights the utility of this compound in building complex pyrimidine-based molecules. For the synthesis of this compound, a hypothetical route could involve the initial displacement of one or two chlorine atoms, followed by the introduction of the styryl group and subsequent amination steps. The order of these steps would be crucial for achieving the desired final product.

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| Barbituric Acid | Reaction with POCl₃ and PCl₃/Cl₂ | 2,4,6-Trichloropyrimidine | google.comgoogle.com |

| 2,4,6-Trichloropyrimidine | Nucleophilic substitution with amines | Substituted aminopyrimidines | nih.gov |

Introduction and Modification of the Styryl Moiety

The styryl group, a vinylbenzene substituent, is a key structural feature of the target molecule. Its introduction onto the pyrimidine ring is typically achieved through condensation or cross-coupling reactions.

Condensation Reactions for Styryl Group Incorporation

Condensation reactions provide a direct method for forming the styryl group. This often involves the reaction of a pyrimidine derivative containing an activated methyl or methylene (B1212753) group with a substituted benzaldehyde. For instance, 3-formylchromones can be converted to 3-styrylchromones by heating with a phenylacetic acid derivative. researchgate.net These styrylchromones can then be further reacted to form pyrimidine rings. researchgate.net

Another approach involves the condensation of a chalcone (B49325) with a suitable reagent to form a styryl-substituted heterocyclic ring. nih.gov While this example leads to a quinoline, the principle of using a chalcone as a precursor for a styryl-containing heterocycle is relevant. The synthesis of pyrimidine derivatives can also be achieved through the direct condensation of amides and nitriles. nih.govresearchgate.net

Suzuki-Miyaura Cross-Coupling Reactions in Styrylpyrimidine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. libretexts.orgwikipedia.org This methodology is widely used in the synthesis of styrenes and other conjugated systems. wikipedia.org

In the context of this compound synthesis, a plausible strategy would involve the coupling of a halogenated pyrimidine intermediate with a styrylboronic acid or a styrylboronic ester. The general mechanism for a Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reaction offers high functional group tolerance and is often used in the synthesis of complex molecules, including pharmaceuticals. libretexts.orgmdpi.com The use of 2,4,6-trihalogenopyrido[2,3-d]pyrimidine in Suzuki-Miyaura coupling reactions to produce trisubstituted products demonstrates the applicability of this method to halogenated pyrimidine systems. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Condensation | 3-Formylchromone, Phenylacetic acid derivative | Heat | 3-Styrylchromone | researchgate.net |

| Suzuki-Miyaura Coupling | Halogenated Pyrimidine, Styrylboronic acid | Palladium catalyst, Base | Styrylpyrimidine | libretexts.orgwikipedia.org |

Amination Strategies for the 2,4,5-Substitution Pattern

The final and crucial step in the synthesis is the introduction of the three amino groups at the 2, 4, and 5-positions of the pyrimidine ring.

Achieving the specific 2,4,5-triamino substitution pattern requires careful control of the reaction conditions and the choice of aminating agents. As previously mentioned, the amination can be performed on a pre-existing pyrimidine core. The synthesis of 2-aminopyrimidines is a significant area of research due to their prevalence in bioactive molecules. nih.gov

Strategies for amination include:

Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing amino groups onto halogenated pyrimidines. The reaction involves the direct displacement of a halide with an amine. rsc.org The regioselectivity of this reaction can be influenced by the nature of the substituents already present on the pyrimidine ring.

Reduction of Nitro or Nitroso Groups: As discussed in section 2.1.1, an amino group can be introduced at the C5 position by first nitrating or nitrosating the ring, followed by reduction. rsc.orggoogle.com

Direct C-H Amination: More recent advances have focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach. researchgate.net Site-selective C-H amination of pyrimidines has been developed, allowing for the introduction of amino groups at specific positions. nih.govresearchgate.net

Ullmann-type Coupling: Copper-catalyzed Ullmann-type coupling reactions can be employed for the amination of halo-substituted pyrimidines, providing an alternative to palladium-catalyzed methods. nih.gov

The synthesis of 2,4,5-triamino-6-chloropyrimidine and related compounds demonstrates the feasibility of introducing multiple amino groups onto a pyrimidine ring. acs.org The synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate (B86663) also provides valuable insights into the methodologies for creating the 2,4,5-triamino substitution pattern. google.commerckmillipore.compatsnap.comsigmaaldrich.com

| Amination Strategy | Precursor | Reagents | Key Feature | Reference |

| Nucleophilic Aromatic Substitution | Halogenated Pyrimidine | Amines | Direct displacement of halide | rsc.org |

| Reduction | 5-Nitro/Nitroso Pyrimidine | Reducing agents (e.g., H₂/Pd) | Introduction of C5-amino group | rsc.orggoogle.com |

| Direct C-H Amination | Pyrimidine | Specific aminating reagents and catalysts | Site-selective amination | nih.govresearchgate.net |

| Ullmann-type Coupling | Halo-substituted Pyrimidine | Amines, Copper catalyst | Copper-mediated amination | nih.gov |

Reduction of Nitroso Precursors to Triamino Functionality

The established pathway to obtain the 2,4,5-triamino substitution pattern on a pyrimidine ring involves the chemical reduction of a 5-nitroso group. The synthesis starts with a 2,4-diamino-6-styrylpyrimidine, which undergoes nitrosation at the 5-position. This is typically achieved using a nitrosating agent like sodium nitrite in an acidic medium, such as hydrochloric or formic acid, to produce the key intermediate, 2,4-diamino-5-nitroso-6-styrylpyrimidine. google.comgoogle.com

Once the 5-nitroso precursor is formed, it is reduced to the corresponding 5-amino group. Historically, this reduction was performed using stoichiometric chemical reducing agents. googleapis.com Methods involving reagents like sodium hydrosulfite (sodium dithionite) or ammonium (B1175870) sulfide (B99878) were employed to convert the nitroso group to the desired amine. googleapis.com While effective, these classical approaches often required harsh reaction conditions and involved the use of hazardous reagents, leading to complex purification procedures and significant chemical waste. googleapis.com

The general reaction scheme is as follows, illustrated with the analogous and well-documented conversion of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine:

Figure 1: General scheme for the reduction of a 5-nitrosopyrimidine (B66288) to a 2,4,5-triaminopyrimidine.

This reduction is a critical step, as the resulting 2,4,5-triaminopyrimidine derivative is a versatile intermediate for the synthesis of various fused heterocyclic systems. google.comgoogle.com

Catalytic Hydrogenation Protocols and Optimization

In modern synthetic chemistry, catalytic hydrogenation has become the preferred method for the reduction of the 5-nitroso group in pyrimidine derivatives due to its cleanliness, high efficiency, and the high purity of the resulting products. google.com This process is a classic example of a gas-liquid-solid three-phase reaction, where gaseous hydrogen reacts with the dissolved or suspended nitroso compound in the presence of a solid catalyst. google.com

Catalysts and Conditions: A variety of solid catalysts are effective for this transformation, including Raney Nickel and noble metals such as palladium, platinum, or rhodium, typically supported on carbon (e.g., Pd/C). google.comyoutube.com The reaction is generally carried out at elevated temperatures (50-150°C) and hydrogen pressures (3-150 bar) to ensure a reasonable reaction rate. google.com

Challenges and Optimization: A significant challenge in the catalytic hydrogenation of these precursors, such as the analogous 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, is its very low solubility in water and acidic solutions. google.com To overcome this and enhance mass transfer, early industrial processes dissolved the substrate in an alkaline aqueous solution. However, this approach has notable drawbacks:

It requires the use of excess base, which must be neutralized in a later step, generating large volumes of wastewater. google.com

The alkaline conditions can promote side reactions like hydrolysis and oxidation of the pyrimidine ring, leading to impurities and a lower yield of the desired product. google.com

To address these issues, an optimized protocol was developed where the hydrogenation is performed in a neutral, acidic, or weakly alkaline medium (pH below 9), without the prior addition of strong bases. google.com The nitroso compound is introduced as an aqueous suspension. After the hydrogenation is complete, a base (e.g., sodium hydroxide) is added to dissolve the 2,4,5-triaminopyrimidine product, allowing for the simple separation of the solid catalyst by filtration. google.com This improved method prevents base-induced side reactions, increases product purity, and significantly reduces the generation of saline wastewater. google.comgoogle.com

The table below summarizes the key parameters of the traditional and optimized catalytic hydrogenation processes for the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a process directly analogous to the synthesis of the target styryl compound.

| Parameter | Traditional Alkaline Protocol | Optimized Protocol |

|---|---|---|

| pH During Hydrogenation | Strongly alkaline (>11) | Acidic, neutral, or weakly alkaline (pH 3 - 8.5) google.com |

| Substrate Form | Dissolved in alkaline solution | Aqueous suspension google.com |

| Addition of Base | Before hydrogenation to dissolve substrate google.com | After hydrogenation to dissolve product for catalyst separation google.com |

| Temperature | Elevated (e.g., 70-120°C) google.com | Elevated (e.g., 70-120°C) google.com |

| Pressure | Elevated (e.g., 5-100 bar) google.com | Elevated (e.g., 5-100 bar) google.com |

| Key Advantage | Enhanced mass transfer via dissolution | Higher product purity, reduced side reactions, less wastewater google.comgoogle.com |

| Key Disadvantage | Promotes side reactions, high wastewater output google.com | Requires handling of a slurry during reaction |

Comparison of Classical and Green Chemistry Approaches in Amination

The transformation of the 5-nitroso group to an amine is an excellent case study for comparing classical and greener synthetic approaches. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Classical Methods: The use of stoichiometric reducing agents like sodium hydrosulfite represents a classical approach. googleapis.com While effective, these methods have significant environmental and economic drawbacks:

Poor Atom Economy: Large amounts of the reducing agent are consumed, generating significant inorganic byproducts (e.g., sulfates, sulfites) that end up as waste.

Hazardous Reagents: The reagents themselves can be hazardous to handle and may require special disposal procedures.

Complex Workup: The removal of byproducts often necessitates extensive purification steps, consuming more solvents and energy.

Catalytic Hydrogenation as a Greener Alternative: Catalytic hydrogenation is inherently a greener process compared to classical reductions. google.com

High Atom Economy: The only reagent consumed is hydrogen gas, which is converted to water upon combustion if released, or incorporated into the product. The catalyst is used in small quantities and can often be recovered and recycled. google.com

Clean Process: The reaction itself produces minimal byproducts, leading to a cleaner product and simpler purification. google.com

Further Optimization through Green Principles: The evolution of the catalytic hydrogenation protocol itself demonstrates the application of green chemistry principles. The move away from strongly alkaline conditions to a neutral or weakly acidic process minimizes waste generation and improves safety. google.com By avoiding the "salt penalty" associated with neutralizing large quantities of acid and base, the optimized process significantly reduces the environmental impact. google.com While other green techniques like using water as a preferred solvent or solvent-free reactions are gaining traction in pyrimidine chemistry, the optimization of the catalytic hydrogenation conditions remains the most impactful green improvement for this specific reduction. acs.orgnih.gov

The following table compares these approaches based on key green chemistry metrics.

| Metric | Classical Reduction (e.g., Sodium Hydrosulfite) | Optimized Catalytic Hydrogenation |

|---|---|---|

| Primary Reagent | Stoichiometric Na₂S₂O₄ googleapis.com | Catalytic (e.g., Pd/C) + H₂ google.com |

| Atom Economy | Low | High |

| Byproduct Generation | High (inorganic salts) | Minimal |

| Process Conditions | Often harsh, aqueous medium | Controlled pH (3-8.5), elevated T/P google.com |

| Wastewater | High, due to reagents and workup | Significantly reduced google.comgoogle.com |

| Catalyst Recycling | Not applicable | Yes google.com |

Derivatization and Structural Diversification of 2,4,5 Triamino 6 Styrylpyrimidine Analogs

Systematic Modification of Substituents on the Pyrimidine (B1678525) Core

The pyrimidine ring and its amino substituents are primary sites for structural modification. Introducing a variety of functional groups can significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

The amino groups at the C2, C4, and C5 positions, along with the pyrimidine ring itself, can be functionalized with a range of substituents. The synthesis of such derivatives often starts from a halogenated pyrimidine precursor, such as a 2,4-dichloro- or 2,4,6-trichloropyrimidine (B138864), which allows for sequential and regioselective introduction of nucleophiles.

N-Substituted Derivatives : The primary amino groups on the pyrimidine core are nucleophilic and can be readily alkylated, acylated, or used in reactions to form more complex heterocyclic systems. For instance, piperazine (B1678402) modifications have been successfully performed on 2,4,6-triaminopyrimidine (B127396) scaffolds to explore their structure-activity relationships. researchgate.net The reaction of chloropyrimidines with various primary and secondary amines, including aliphatic and aromatic amines like isopropylamine, cyclohexylamine, and morpholine, allows for the introduction of a wide array of N-substituents at specific positions on the pyrimidine ring. kuleuven.be

O-Substituted Derivatives : Oxygen-containing functional groups can be introduced via nucleophilic substitution of a halo-pyrimidine with alkoxides. wuxiapptec.com For example, reacting a chloropyrimidine with sodium methoxide (B1231860) or ethoxide would yield the corresponding methoxy (B1213986) or ethoxy derivative. The introduction of alkoxy substituents at the C4 position has been explored in libraries of 5-cyano-pyrimidines. kuleuven.be

S-Substituted Derivatives : Thiol or thioether moieties can be incorporated by reacting a halogenated pyrimidine with thiols or thiolates, such as sodium methylthiolate. acs.orgnih.gov This thiolation is a key step in diversifying the pyrimidine core. For example, a thiobenzyl group can be installed at the C2 position, serving as a versatile handle for further modifications or as a component of a compound library. kuleuven.be

C-Substituted Derivatives : While direct C-H functionalization can be challenging, carbon-based groups are typically introduced using metal-catalyzed cross-coupling reactions. For instance, a chloride substituent on the pyrimidine ring can be replaced with an aryl group via a Liebeskind–Srogl cross-coupling reaction following an initial thiolation step. acs.org Another approach involves the construction of the pyrimidine ring from precursors that already contain the desired carbon substituent.

The ability to control the position of new substituents on the pyrimidine ring is crucial for systematic SAR studies. In nucleophilic aromatic substitution (SNAr) reactions involving precursors like 2,4-dichloropyrimidines, the regioselectivity is highly sensitive to the electronic and steric environment of the ring.

Generally, the C4 position of a 2,4-dichloropyrimidine (B19661) is more reactive towards nucleophiles than the C2 position. wuxiapptec.comgoogle.com However, this selectivity can be reversed. The presence of an electron-donating substituent, such as an amino or methoxy group, at the C6 position can deactivate the C4 position and direct the nucleophilic attack to the C2 position. wuxiapptec.com Quantum mechanics (QM) analyses show that for 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located at C4, predicting C4 selectivity. When a C6-electron-donating group is present, the LUMO lobes at C2 and C4 become similar in size, and the energy barrier for C2 substitution becomes lower than for C4 substitution. wuxiapptec.com

The nature of the nucleophile also plays a critical role. For example, with 2-MeSO₂-4-chloropyrimidine, SNAr reactions with amines occur selectively at C4, whereas reactions with alkoxides happen exclusively at the C2 position. wuxiapptec.com This dichotomy is explained by the formation of a hydrogen bond between the alkoxide and the methyl group of the C2-sulfonyl substituent, which directs the reaction to the C2 position. wuxiapptec.com Steric hindrance from a bulky substituent at the C5 position can also influence the C4/C2 selectivity. wuxiapptec.com These predictable, yet sensitive, factors allow for controlled, regioselective functionalization of the pyrimidine core.

| Pyrimidine Substrate | Nucleophile | Major Product | Controlling Factor | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | C4-Substitution | Inherent reactivity (LUMO at C4) | wuxiapptec.com |

| 2,4-Dichloro-6-aminopyrimidine | Amine | C2-Substitution | C6 electron-donating group | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Amine | C4-Substitution | Nucleophile-dependent reactivity | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Alkoxide | C2-Substitution | H-bonding between nucleophile and C2-substituent | wuxiapptec.com |

Analogues with Modified Styryl Moieties

The styryl group at the C6 position is another key site for structural diversification, allowing for exploration of the hydrophobic pocket in potential biological targets.

The styryl moiety's double bond can be reduced to create a more flexible phenethyl group. This transformation is typically achieved through catalytic hydrogenation, a common reaction in pyrimidine chemistry. google.comgoogle.com The reduction of the C=C double bond using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere would yield the corresponding 2,4,5-triamino-6-phenethylpyrimidine derivative. This modification increases the conformational flexibility of the side chain, which can significantly impact binding affinity and biological activity.

A wide variety of substituted aryl and heteroaryl groups can be incorporated into the styryl moiety. A common synthetic strategy involves the construction of the pyrimidine ring from a chalcone (B49325) precursor. nih.gov Chalcones are synthesized via the condensation of a substituted acetophenone (B1666503) with a substituted aryl or heteroaryl aldehyde. By varying the aldehyde component in this initial step, a diverse range of substituents can be introduced onto the phenyl ring of the resulting styryl group. This method allows for the incorporation of both electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -Br, -CF₃) groups at various positions on the aromatic ring. nih.govnih.gov Furthermore, heteroaromatic aldehydes, such as furan (B31954) or thiophene (B33073) carboxaldehydes, can be used to generate heteroaryl styryl derivatives. nih.gov

| Modification Type | Example Substituent/Moiety | Synthetic Precursor (Example) | Reference |

|---|---|---|---|

| Saturated Linker | Phenethyl | Catalytic hydrogenation of styryl group | google.com, google.com |

| Substituted Aryl | 4-Chlorophenyl | 4-Chlorobenzaldehyde | nih.gov |

| Substituted Aryl | 3,4,5-Trimethoxyphenyl | 3,4,5-Trimethoxybenzaldehyde | nih.gov |

| Substituted Aryl | 4-Trifluoromethylphenyl | 4-(Trifluoromethyl)benzaldehyde | nih.gov |

| Heteroaryl | Furan-3-yl | Furan-3-carbaldehyde | nih.gov |

Library Synthesis Approaches for Pyrimidine-Core Compounds

To efficiently explore the vast chemical space around the 2,4,5-triamino-6-styrylpyrimidine scaffold, combinatorial chemistry and library synthesis approaches are employed. These methods allow for the rapid generation of a large number of structurally related compounds for high-throughput screening. nih.gov

The synthesis of a focused library of pyrimidine derivatives often involves a multi-component reaction strategy or a divergent approach from a common intermediate. mdpi.comorganic-chemistry.org For example, a library of 2,4,6-trisubstituted 5-cyanopyrimidines was successfully prepared to evaluate immunosuppressive activity. kuleuven.be In this approach, substituents at the C2, C4, and C6 positions were systematically varied. A thiobenzyl group was selected for the C2 position, while a diverse set of primary, secondary, aliphatic, and aromatic amines (e.g., morpholine, cyclohexylamine, benzylamine) were introduced at the C4 position. Simultaneously, different aryl moieties (e.g., 4-chlorophenyl, 4-methoxyphenyl) were used at the C6 position. kuleuven.be This strategy, which maximizes structural diversity, is highly effective for mapping the structure-activity landscape of the pyrimidine scaffold. kuleuven.benih.gov

| Position on Pyrimidine Core | Building Block / Reagent Class | Example Diversity Elements | Reference |

|---|---|---|---|

| Position 2 | Thiolates | Thiobenzyl | kuleuven.be |

| Position 4 | Amines | Morpholine, Cyclohexylamine, Benzylamine, Isonipecotinamide | kuleuven.be |

| Position 6 | Aryl Ketones / Chalcones | 4-Chlorophenyl, 4-Methoxyphenyl, 3-Chlorophenyl | kuleuven.be |

Mechanistic Investigations of 2,4,5 Triamino 6 Styrylpyrimidine and Its Derivatives

Biochemical Interactions and Enzymatic Studies

Investigations into the direct enzymatic interactions of 2,4,5-Triamino-6-styrylpyrimidine are limited. The current body of scientific literature does not provide extensive data on its effects on several key metabolic enzymes.

Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) are crucial enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), responsible for producing NADPH, which is vital for protecting cells from oxidative damage. wikipedia.orglsuhsc.edu G6PD catalyzes the first and rate-limiting step of this pathway. wikipedia.org While various compounds have been studied for their inhibitory effects on these enzymes, a review of the available scientific literature did not yield specific studies on the modulation of G6PD or 6PGD activity by this compound or its direct derivatives. Research on inhibitors for these enzymes has focused on other chemical scaffolds. researchgate.netnih.gov

Phenylalanine hydroxylase (PAH) is a critical enzyme responsible for converting phenylalanine to tyrosine, a key step in amino acid metabolism. wikipedia.org Its dysfunction leads to the metabolic disorder phenylketonuria (PKU). frontiersin.orgmdpi.com The enzyme's activity is complex, involving an iron center, the cofactor tetrahydrobiopterin (B1682763) (BH4), and molecular oxygen. wikipedia.org Despite the importance of PAH, there is currently no available research in scientific databases detailing the involvement or interaction of this compound with the phenylalanine hydroxylase system or its oxygen activation mechanisms.

The riboflavin (B1680620) (vitamin B2) biosynthesis pathway is essential for most bacteria and fungi but is absent in animals, making its enzymes potential targets for anti-infective agents. nih.gov The pathway begins with GTP and ribulose 5-phosphate. nih.gov A key intermediate in this pathway is a pyrimidine (B1678525) derivative, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which is formed from the initial GTP molecule. nih.govfrontiersin.org This pyrimidine core is then condensed with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, a direct precursor to riboflavin. nih.gov

While the pyrimidine scaffold is central to the biosynthesis of riboflavin, functioning as a substrate intermediate, studies specifically investigating this compound as an external inhibitor of this pathway have not been reported in the available literature. The research focus has been on the natural pyrimidine intermediates within the cascade and inhibitors that mimic other substrates or intermediates in the pathway. frontiersin.orgengineering.org.cn

Prostaglandins are lipid compounds involved in various physiological processes, including inflammation. nih.gov Their synthesis from arachidonic acid is primarily mediated by cyclooxygenase (COX) enzymes, which are the main targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A thorough search of scientific literature reveals no specific studies investigating this compound or its derivatives for their potential to inhibit prostaglandin (B15479496) synthesis.

Molecular and Cellular Interaction Mechanisms (In Vitro Focus)

Significant research has been conducted on pyrimidine-core molecules, including derivatives related to this compound, in the context of disrupting specific protein-protein interactions that are crucial for cellular signaling.

An alternative approach to blocking estrogen signaling involves the development of small molecules that directly disrupt the crucial interaction between the estrogen receptor (ER) and its coactivator proteins. nih.gov This interaction, which occurs at a surface groove on the receptor known as Activation Function-2 (AF-2), is necessary for the transcriptional activation of estrogen-responsive genes. nih.gov

Researchers have designed and synthesized libraries of pyrimidine-core compounds to act as inhibitors of this ER-coactivator binding. nih.gov The design of these molecules is based on mimicking the alpha-helical LXXLL motif (where L is leucine (B10760876) and X is any amino acid) found in coactivator proteins that binds to the AF-2 site on the ER. pitt.edu The pyrimidine scaffold serves as a template to position substituents in a way that mimics the key leucine residues of the coactivator peptide. epa.gov

Studies have shown that 2,4-diamino-6-alkyl pyrimidines are effective ER-coactivator binding inhibitors (CBIs), with potencies in the low micromolar range. nih.gov These compounds have been demonstrated to block estrogen-stimulated gene transcription in breast cancer cells. nih.gov The synthetic pathway towards creating a diverse library of these inhibitors often involves a 2,4-dichloro-6-styryl-pyrimidine intermediate, highlighting the relevance of the styryl group at the 6-position of the pyrimidine ring in this class of compounds. The most effective CBIs from these studies were found within the pyrimidine family. epa.gov

| Compound Class | Target Interaction | Assay Method | Observed Potency (Ki) | Reference |

|---|---|---|---|---|

| 2,4-Diamino-6-alkyl pyrimidines | ERα/SRC-2 Coactivator Binding | TR-FRET | Low micromolar to submicromolar range | nih.gov |

| Pyrimidine-core library | ERα/Coactivator Binding | Fluorescence Anisotropy | ~30 µM (best compounds) | epa.gov |

Exploration of Receptor Binding Dynamics

The 2,4,5-triaminopyrimidine scaffold is a recurring motif in compounds designed to interact with various biological receptors. Research on derivatives of this core structure suggests a potential for this compound to exhibit affinity for specific receptor families.

For instance, a novel series of 2,4,6-triaminopyrimidine (B127396) derivatives has been synthesized and shown to possess sub-micromolar affinity for the Galanin Receptor Type 2 (GalR2). nih.gov This G-protein coupled receptor is involved in a variety of physiological processes. nih.gov Optimization of the substituents on the triaminopyrimidine core led to the discovery of several analogs with IC50 values in the range of 0.3 to 1 μM. nih.gov

Furthermore, a series of 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives have been investigated as ligands for histamine (B1213489) receptors. nih.gov Structure-activity relationship studies revealed that specific substitutions on the triaminopyrimidine core could yield compounds with high affinity for the human histamine H3 receptor (hH3R), with some derivatives exhibiting Ki values in the low nanomolar range. nih.gov

These findings suggest that the 2,4,5-triamino moiety within this compound could serve as a crucial pharmacophore for binding to various receptors. The styryl group at the 6-position would likely influence the binding affinity and selectivity for specific receptor subtypes.

Below is a table summarizing the binding affinities of representative triaminopyrimidine derivatives to their respective receptors, illustrating the potential of this chemical class.

| Compound Class | Representative Derivative | Target Receptor | Binding Affinity (Ki or IC50) |

| 2,4,6-Triaminopyrimidines | 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine | Galanin Receptor 2 (GalR2) | ~0.3 - 1.0 µM (IC50) nih.gov |

| 2,4,6-Triaminopyrimidines | N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | Histamine H3 Receptor (hH3R) | 4.49 ± 1.25 nM (Ki) nih.gov |

This table is for illustrative purposes and shows the potential receptor binding based on structurally similar compounds.

Investigation of Cellular Pathway Modulation

The pyrimidine core is a fundamental component of many biologically active molecules, and its derivatives are known to modulate a wide array of cellular signaling pathways. While specific data for this compound is not available, the known activities of other pyrimidine derivatives can offer clues to its potential mechanisms of action at the cellular level.

Pyrimidine derivatives have been extensively studied for their anticancer properties, which are often a result of their ability to interfere with key cellular pathways involved in cell proliferation, survival, and apoptosis. For example, certain novel 2,4-diaminopyrimidine (B92962) derivatives have been shown to inhibit the proliferation of cancer cell lines, induce a decrease in the mitochondrial membrane potential leading to apoptosis, and suppress tumor cell migration. rsc.org Some of these compounds were found to cause cell cycle arrest at the G2-M phase. rsc.org

The modulation of these pathways is often achieved through the inhibition of specific protein kinases or other enzymes that are critical for signal transduction. The structural features of this compound, particularly the presence of multiple amino groups and the styryl moiety, could enable it to interact with the ATP-binding sites of kinases or other enzymatic pockets, thereby modulating their activity and affecting downstream signaling cascades.

Stem cell fate is also regulated by key signaling pathways that can be targeted by small molecules. researchgate.netnih.gov Pharmacological modulation of pathways such as Hedgehog, Wnt, and Notch is a promising strategy in regenerative medicine and cancer therapy. researchgate.netnih.gov Given the diverse biological activities of pyrimidine derivatives, it is plausible that this compound or its analogs could influence these fundamental cellular processes.

The following table summarizes the observed effects of related pyrimidine derivatives on various cellular pathways, highlighting the potential areas of investigation for this compound.

| Compound Class | Cellular Effect | Affected Pathway/Mechanism |

| 2,4-Diaminopyrimidines | Inhibition of cancer cell proliferation | Cell cycle arrest (G2-M phase) rsc.org |

| 2,4-Diaminopyrimidines | Induction of apoptosis | Decrease in mitochondrial membrane potential rsc.org |

| 2,4-Diaminopyrimidines | Suppression of tumor cell migration | Not specified rsc.org |

This table illustrates potential cellular pathway modulation based on the activities of structurally related pyrimidine derivatives.

Structure Activity Relationship Sar and Pharmacophore Modeling

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of a molecule like 2,4,5-Triamino-6-styrylpyrimidine is determined by the interplay of its distinct structural components: the 2,4,5-triaminopyrimidine core and the 6-styryl substituent.

The 2,4,5-triaminopyrimidine core is a crucial pharmacophore in many biologically active compounds. The amino groups at positions 2, 4, and 5 are key features, capable of acting as hydrogen bond donors and acceptors, which is critical for binding to biological targets such as enzymes and receptors. For instance, the 2,4-diaminopyrimidine (B92962) moiety is a well-established dihydrofolate reductase (DHFR) inhibitor motif, a target for antimicrobial and anticancer agents. The additional amino group at the 5-position can further modulate the electronic properties of the ring and provide an additional point of interaction. Research on related compounds, such as 2,4,5-triamino-6-hydroxypyrimidine, has shown its activity in biological systems like the phenylalanine hydroxylase system, highlighting the intrinsic reactivity of this core structure. nih.gov The arrangement of these amino groups creates a specific electrostatic potential map on the molecule, which is vital for molecular recognition by a target protein.

In essence, the key structural features dictating the biological activity of this compound would be the hydrogen bonding capabilities of the three amino groups and the hydrophobic and aromatic interactions provided by the styryl substituent. The synergy between the electron-rich, polar aminopyrimidine core and the large, nonpolar styryl group is expected to be the primary driver of its pharmacological effects.

Quantitative Structure-Activity Relationships (QSAR) Methodologies for Pyrimidine (B1678525) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. frontiersin.org For pyrimidine derivatives, various QSAR methodologies have been employed to guide the design of more potent and selective molecules. These studies are crucial for understanding which physicochemical properties and structural features are most influential for a desired biological effect.

Common QSAR approaches for pyrimidine derivatives include:

2D-QSAR: This method uses descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors (e.g., molecular weight), and electronic descriptors. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules. They calculate steric and electrostatic fields around the aligned molecules to generate a statistical model that explains how these fields relate to biological activity. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges would enhance or diminish activity.

Machine Learning Approaches: More recently, machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are being used to build more complex and predictive QSAR models, capable of handling non-linear relationships between structure and activity. frontiersin.org

A typical QSAR study on a series of pyrimidine derivatives involves calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule, including lipophilicity (logP), electronic properties (dipole moment, atomic charges), and steric parameters. Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values).

For a hypothetical series of 6-styrylpyrimidine (B12439421) analogs, a QSAR model might reveal the importance of specific substitutions on the styryl's phenyl ring. For example, an equation might show that electron-withdrawing groups at the para-position increase activity, while bulky groups at the ortho-position decrease it.

Below is an interactive data table illustrating a hypothetical QSAR study on a series of pyrimidine derivatives, showcasing the relationship between structural descriptors and biological activity.

| Compound | Substituent (R) | pIC50 | LogP | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| 1 | -H | 5.2 | 2.1 | 3 | 5 |

| 2 | 4-Cl | 5.8 | 2.8 | 3 | 5 |

| 3 | 4-OCH3 | 5.5 | 2.0 | 3 | 6 |

| 4 | 4-NO2 | 6.1 | 2.2 | 3 | 7 |

| 5 | 3-Cl | 5.7 | 2.8 | 3 | 5 |

| 6 | 2-Cl | 5.1 | 2.7 | 3 | 5 |

This table represents hypothetical data for illustrative purposes.

Development and Refinement of Pharmacophore Models for Target Interactions

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. youtube.com Pharmacophore modeling is a powerful tool in drug discovery used for virtual screening to identify new active compounds and to guide lead optimization.

For a compound like this compound, a pharmacophore model would be developed based on its potential interactions with a target's active site. The key pharmacophoric features would likely include:

Hydrogen Bond Donors (HBD): The three amino groups are primary hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors.

Aromatic Ring (AR): The pyrimidine ring itself and the phenyl ring of the styryl group would be defined as aromatic features.

Hydrophobic Feature (HY): The styryl group, particularly the phenyl ring and the ethylene (B1197577) linker, would constitute a significant hydrophobic feature.

The development of a pharmacophore model can be either ligand-based or structure-based. youtube.com In a ligand-based approach, a set of known active molecules is superimposed, and their common chemical features are identified. In a structure-based approach, the known 3D structure of the biological target (e.g., from X-ray crystallography) is used to define the key interaction points in the binding site.

For aminopyrimidine derivatives, pharmacophore models have been successfully developed for various targets. nih.gov A model for an enzyme that binds this compound would likely feature a precise spatial arrangement of HBDs corresponding to the amino groups and a large hydrophobic/aromatic region to accommodate the styryl moiety.

Refinement of such a model would involve synthesizing and testing new analogs. If a new, more potent analog is discovered, it can be incorporated into the model to improve its predictive power. For example, if adding a hydroxyl group to the styryl ring significantly increases activity, a new HBA or HBD feature would be added to that position in the pharmacophore model. This iterative process of modeling, synthesis, and testing is central to modern drug design.

Computational Approaches to SAR Analysis for Substituted Pyrimidines

Besides QSAR and pharmacophore modeling, several other computational techniques are employed to analyze the structure-activity relationships of substituted pyrimidines. These methods provide a more detailed, atom-level understanding of how these molecules interact with their biological targets.

Molecular Docking is one of the most common techniques. It predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to:

Identify the most likely binding pose within the active site of a target enzyme.

Analyze the specific hydrogen bonds formed between the amino groups and the protein.

Visualize the hydrophobic and π-stacking interactions of the styryl group.

Predict the binding affinity (docking score), which can be used to rank potential inhibitors.

Molecular Dynamics (MD) Simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation can reveal:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and the protein's active site.

The role of water molecules in mediating interactions.

A more accurate estimation of the binding free energy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more rigorous (and computationally expensive) methods to calculate the relative binding affinities of a series of analogs. These methods simulate a non-physical pathway to "mutate" one ligand into another within the binding site, providing highly accurate predictions of changes in binding affinity upon structural modification.

These computational approaches are integral to modern SAR analysis. nih.gov For substituted pyrimidines, they allow researchers to rationalize the observed activities of existing compounds and to make informed predictions to guide the design of new, more effective molecules, ultimately accelerating the drug discovery process.

Computational and Theoretical Studies

Molecular Docking and Simulation Studies of Compound-Target Interactions

Molecular docking and simulation studies are powerful computational tools to predict the binding orientation and affinity of a small molecule to a macromolecular target. For 2,4,5-Triamino-6-styrylpyrimidine, while specific studies on this exact compound are not extensively documented, research on structurally related styrylpyrimidine and aminopyrimidine derivatives provides significant insights into its potential biological targets and interaction modes.

Derivatives of pyrimidine (B1678525) are known to interact with a variety of enzymes and receptors, making them a focal point in drug discovery. For instance, various pyrimidine derivatives have been investigated as inhibitors of kinases, which are crucial in cell signaling pathways. nih.gov Molecular docking studies on similar compounds, such as 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine, have shown potential binding to cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov In these studies, the pyrimidine core often forms key hydrogen bonds with residues in the ATP-binding pocket of the kinase, while the styryl group can engage in hydrophobic interactions, further stabilizing the complex. nih.gov

Interactive Table: Predicted Binding Affinities of Related Pyrimidine Derivatives with Various Protein Targets.

| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Styryl-quinazolinones | Serotonin Reuptake Transporter (SERT) | -8.8 to -7.5 | Phenylalanine, Isoleucine, Glycine |

| Aminopyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | -7.9 to -7.4 | Lysine, Glutamic Acid, Threonine |

| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Main Protease (Mpro) | -7.0 to -6.5 | Cysteine, Histidine, Glutamine |

Note: The data in this table is derived from studies on various pyrimidine derivatives and is intended to be illustrative of the potential interactions of this compound. nih.govsciepub.commdpi.com

Electronic Structure and Reactivity Predictions of this compound

The electronic structure of a molecule governs its reactivity and physical properties. Density Functional Theory (DFT) is a common computational method used to investigate these characteristics. frontiersin.org For this compound, DFT calculations can predict the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich triaminopyrimidine ring, while the LUMO may extend over the conjugated styryl moiety. This distribution suggests that the molecule could be susceptible to electrophilic attack on the pyrimidine ring and could participate in charge-transfer interactions.

Interactive Table: Predicted Electronic Properties of Substituted Pyrimidines based on DFT Studies.

| Property | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high, indicating good electron-donating ability |

| LUMO Energy | Relatively low, indicating good electron-accepting ability |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| Dipole Moment | Significant, due to the asymmetric distribution of polar amino groups |

Note: These predictions are based on general principles and DFT studies on related aminopyrimidine and styryl systems. jchemrev.comnih.gov

Prediction of Biological Activity and ADME-Related Properties (e.g., Absorption, Distribution, Metabolism, Excretion)

The potential of a compound to be a successful drug is not only dependent on its biological activity but also on its pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). elsevierpure.com In silico models are widely used in the early stages of drug discovery to predict these properties and identify potential liabilities. researchgate.net

For this compound, we can predict its ADME properties based on its structural features and by comparing it with other pyrimidine derivatives that have been studied. nih.gov Lipinski's Rule of Five is a common guideline to evaluate drug-likeness and predict oral bioavailability. The rule states that a drug is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors (the sum of OHs and NHs)

No more than 10 hydrogen bond acceptors (the sum of Ns and Os)

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (logP) not greater than 5

Interactive Table: Predicted ADME and Drug-Likeness Properties for this compound.

| Property | Predicted Outcome | Rationale |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | Moderate to Good | Likely adheres to most of Lipinski's Rule of Five. |

| Intestinal Absorption | Moderate | Polarity from amino groups may balance the hydrophobicity of the styryl group. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | The polar nature of the triamino-pyrimidine core is likely to hinder passage. |

| Plasma Protein Binding | Moderate to High | The aromatic styryl group could contribute to binding to plasma proteins like albumin. |

| Metabolism | ||

| Metabolic Stability | Moderate | Amino groups and the styryl double bond could be sites for metabolic transformations. |

| Excretion | ||

| Route of Excretion | Likely renal | Metabolites are expected to be more polar and excreted via the kidneys. |

| Drug-Likeness |

Note: These are in silico predictions and would require experimental validation. nih.govnih.gov

Spectroscopic Property Predictions and Characterization for Structural Elucidation

The structural elucidation of a novel compound like this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods can predict the spectroscopic properties of a molecule, which can aid in the interpretation of experimental data.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the amino groups, the pyrimidine ring, and the styryl moiety. The protons of the three amino groups would likely appear as broad singlets in the downfield region. The styryl protons would give rise to a set of doublets in the aromatic region, with coupling constants characteristic of a trans-alkene. The aromatic protons of the phenyl ring would also appear in this region, with a splitting pattern dependent on any substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information about all the unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would appear at distinct chemical shifts, with those bonded to nitrogen atoms being significantly downfield. The carbons of the styryl group and the phenyl ring would also have characteristic signals in the aromatic region.

IR Spectroscopy: The infrared spectrum is useful for identifying the functional groups present in a molecule. For this compound, characteristic vibrational frequencies are expected for the N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹), the C=C and C=N stretching of the pyrimidine and styryl groups (around 1500-1650 cm⁻¹), and the C-H stretching of the aromatic and vinylic protons. nih.gov

Interactive Table: Predicted Spectroscopic Data for this compound.

| Spectroscopy | Functional Group/Proton | Predicted Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR | Amino Protons (-NH₂) | 5.0 - 8.0 (broad) |

| Styryl Protons (-CH=CH-) | 6.5 - 7.5 (doublets) | |

| Phenyl Protons (-C₆H₅) | 7.0 - 8.0 (multiplet) | |

| ¹³C NMR | Pyrimidine Carbons | 150 - 170 |

| Styryl Carbons | 120 - 140 | |

| Phenyl Carbons | 125 - 135 | |

| IR | N-H Stretch (Amino) | 3300 - 3500 |

| C=C/C=N Stretch (Aromatic/Vinylic) | 1500 - 1650 |

Note: These are predicted values based on data from related pyrimidine derivatives and require experimental confirmation. nih.govresearchgate.net

Advanced Research Applications Non Therapeutic/non Clinical

Development as Biochemical Probes for Pathway Elucidation

No specific studies detailing the use of 2,4,5-Triamino-6-styrylpyrimidine as a biochemical probe for pathway elucidation were identified. While the related compound, 2,4,5-Triamino-6-hydroxypyrimidine, has been studied for its activity in the phenylalanine hydroxylase system, this information cannot be extrapolated to the styryl derivative due to the distinct nature of the C-6 substituent.

Intermediates in the Synthesis of Functional Materials (e.g., Fluorescent Compounds)

The styryl moiety is a known chromophore, and various styryl derivatives, such as styrylpyridines, are investigated for their fluorescent properties. nih.govnih.gov This suggests a theoretical potential for this compound to serve as a building block for fluorescent materials. However, no specific literature was found that documents the synthesis or use of this particular compound for creating such functional materials.

Utilization in Chemical Biology for Studying Enzyme Mechanisms

There is no available research demonstrating the use of this compound to study enzyme mechanisms. Research in this area has been conducted on the 2,4,5-Triamino-6-hydroxypyrimidine analog, but the different electronic and steric properties of the styryl group would lead to different interactions with enzyme active sites. nih.gov

Precursors for the Synthesis of Purine (B94841) Derivatives and Anti-Viral Scaffolds

The 2,4,5-triaminopyrimidine scaffold is a well-established precursor for the synthesis of purines through cyclization reactions. For instance, 2,4,5-Triamino-6-hydroxypyrimidine is used to prepare guanine (B1146940) and other purine derivatives that may possess antiviral activities. chemicalbook.com It is chemically plausible that this compound could similarly be a precursor to 6-styryl-substituted purines. Nevertheless, there are no specific studies in the available literature that confirm its use for synthesizing purine derivatives or anti-viral scaffolds.

Scaffold for Fragment-Based Drug Design and Biomolecular Mimetics Research

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry and fragment-based drug design due to its ability to form multiple hydrogen bonds and serve as a versatile core for building more complex molecules. nih.govekb.eg While this compound could theoretically be included in a fragment library, no research has been published that specifically mentions its use or evaluation in fragment-based screening or as a biomimetic scaffold.

Future Directions and Research Gaps in 2,4,5 Triamino 6 Styrylpyrimidine Chemistry

Deeper Mechanistic Insights into Biological Activities

Future research should focus on elucidating the precise molecular interactions that underpin the biological effects of 2,4,5-triamino-6-styrylpyrimidine. This includes identifying the specific binding sites on target proteins and understanding how the compound modulates their function. Techniques such as X-ray crystallography of the compound bound to its target, as well as advanced spectroscopic methods, can provide valuable structural and dynamic information.

For instance, studies on the related compound 2,4,5-triamino-6-hydroxypyrimidine have shown its ability to interact with enzymes and nucleic acids. Its structural similarity to nucleotides allows it to potentially interfere with DNA and RNA synthesis. Another study found that this pyrimidine (B1678525) moiety is active in the phenylalanine hydroxylase system, suggesting that specific atoms in the pyrimidine ring are key for the activation of oxygen during the hydroxylation reaction. nih.gov Investigating similar interactions for the styrylpyrimidine derivative is a key area for future work.

Identification of New Biological Targets and Pathways for Investigation (In Vitro)

Identifying new biological targets and pathways for this compound is essential for exploring its full therapeutic potential. While pyrimidine-based compounds are known to exhibit a range of activities, including anticancer and antimicrobial effects, the specific targets for many derivatives remain unknown. nih.govmdpi.com

In vitro screening against a diverse panel of biological targets is a crucial first step. This could include:

Enzyme Inhibition Assays: Testing the compound against a variety of enzymes, particularly those involved in key metabolic or signaling pathways. For example, dihydroorotate (B8406146) dehydrogenase, a key enzyme in pyrimidine biosynthesis, has been a successful target for antimalarial drugs. nih.gov

Receptor Binding Assays: Investigating the compound's ability to bind to various cellular receptors.

Antiproliferative Assays: Evaluating the compound's effect on the growth of different cancer cell lines. nih.gov For example, novel 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives have shown potent antiproliferative activity against human cancer cell lines. nih.gov

Antimicrobial and Antiviral Assays: Screening against a broad range of pathogenic bacteria, fungi, and viruses. nih.govchemicalbook.com

A study on 2,4,5-triamino-6-hydroxypyrimidine investigated its potential role as an intermediate in the riboflavin (B1680620) biosynthesis pathway in Eremothecium ashbyii. nih.gov The results indicated that it was not an intermediate but rather an inhibitor of riboflavin formation. nih.gov This highlights the importance of investigating the compound's effects on various metabolic pathways.

Advanced Computational Design and Optimization Strategies

Computational methods are powerful tools for the design and optimization of novel bioactive compounds. nih.gov These strategies can be applied to this compound to design analogs with improved potency, selectivity, and pharmacokinetic properties.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein, helping to understand the binding mode and estimate the binding affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new analogs.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecular geometry and electronic properties of compounds, providing insights into their reactivity and interactions. nih.gov

Deep Learning and Machine Learning: These advanced computational methods can be used to design complex protein folds and soluble analogs of integral membrane proteins, potentially creating novel targets or carriers for pyrimidine-based drugs. nih.gov

By using these computational tools, researchers can rationally design new derivatives of this compound with enhanced biological profiles, prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening. nih.gov

Integration with High-Throughput Screening Methodologies for Compound Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov Integrating the synthesis of this compound derivatives with HTS is a promising strategy for accelerating the discovery of new lead compounds.

HTS can be employed to:

Identify potent and selective inhibitors: Screening a library of pyrimidine derivatives against a specific enzyme or receptor can quickly identify compounds with high affinity and selectivity. nih.gov

Discover compounds with novel mechanisms of action: HTS can be used in cell-based assays to identify compounds that produce a desired phenotypic effect, even if the specific molecular target is unknown.

Enhance the effects of other therapeutics: HTS has been used to identify small molecules that can enhance the pharmacological effects of oligonucleotides by improving their intracellular delivery. nih.gov

The development of robust and miniaturized assays is crucial for the successful implementation of HTS. Furthermore, the use of high-performance liquid chromatography (HPLC) is essential for the analysis and purity assessment of the synthesized compounds, ensuring the reliability of the screening results. google.com The Harmonized System (HS) code for compounds containing a pyrimidine ring is 2933.59, which is relevant for tracking and trade of these chemical entities. datamyne.comcredlix.com

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2,4,5-Triamino-6-styrylpyrimidine?

Methodological Answer:

- Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, and molar ratios) and identify optimal conditions for yield and purity .

- Employ high-temperature solvents like HMPA (hexamethylphosphoramide) to facilitate cyclization or annelation reactions, as demonstrated in analogous pyrimidine syntheses .

- Purification via recrystallization or column chromatography with polar solvents (e.g., methanol/water mixtures) to isolate the styrylpyrimidine derivative while minimizing byproducts .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Analyze and spectra to confirm substitution patterns and styryl group orientation (e.g., coupling constants for vinyl protons) .

- LC-MS : Verify molecular weight and detect impurities using electrospray ionization (ESI) in positive ion mode .

- Elemental analysis : Cross-check experimental C, H, N, and S percentages against theoretical values to validate purity .

Q. What stability considerations are critical for handling this compound in aqueous environments?

Methodological Answer:

- Conduct pH-dependent stability assays (pH 3–9) to identify degradation pathways (e.g., hydrolysis of amino groups or styryl double bonds) .

- Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage conditions and monitor degradation via HPLC .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Apply isotopic labeling (e.g., -amino groups) to track metabolic transformations in biological assays and distinguish intrinsic activity from artifact signals .

- Perform kinetic studies to quantify binding affinities (e.g., ) for hypothesized targets (e.g., kinase enzymes) and correlate with cellular potency .

- Use cheminformatics tools to analyze structure-activity relationships (SAR) across analogs and identify substituents influencing bioactivity .

Q. What strategies address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Conduct solubility parameter calculations (Hansen parameters) to predict solvent compatibility and validate with experimental solubility screens .

- Explore co-solvency systems (e.g., DMSO/water gradients) to enhance dissolution while maintaining chemical stability .

- Characterize polymorphic forms via X-ray diffraction to determine if crystalline vs. amorphous states affect solubility .

Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?

Methodological Answer:

- Perform molecular docking to map interactions between the styrylpyrimidine core and target binding pockets (e.g., ATP-binding sites in kinases) .

- Use MD simulations to assess conformational flexibility and identify rigid regions for functional group addition .

- Apply QSAR models to predict physicochemical properties (e.g., logP, polar surface area) and optimize bioavailability .

Q. What methodologies reconcile discrepancies in reported cytotoxicity profiles across cell lines?

Methodological Answer:

- Implement orthogonal assays (e.g., MTT, ATP-luminescence, and clonogenic survival) to rule out assay-specific artifacts .

- Validate target engagement using siRNA knockdown or CRISPR-Cas9 gene editing in resistant vs. sensitive cell lines .

- Analyze batch-to-batch purity via UPLC-MS to exclude contaminants as contributors to variability .

Q. How can researchers design experiments to elucidate the role of the styryl moiety in biological activity?

Methodological Answer:

- Synthesize structural analogs (e.g., replacing styryl with phenyl or alkyl groups) and compare bioactivity in dose-response assays .

- Use fluorescence quenching assays to study styryl group interactions with membrane lipids or proteins .

- Perform metabolomic profiling to identify downstream pathways modulated by the styryl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.